3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol

Catalog No.
S8513206
CAS No.
92144-80-4
M.F
C8H18O4
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol

CAS Number

92144-80-4

Product Name

3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol

IUPAC Name

3-[2-(3-hydroxypropoxy)ethoxy]propan-1-ol

Molecular Formula

C8H18O4

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C8H18O4/c9-3-1-5-11-7-8-12-6-2-4-10/h9-10H,1-8H2

InChI Key

JPZKLYYSRLFPCF-UHFFFAOYSA-N

SMILES

C(CO)COCCOCCCO

Canonical SMILES

C(CO)COCCOCCCO

3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol is a chemical compound characterized by the molecular formula C8H18O4 and a molecular weight of approximately 178.23 g/mol. This compound features a propanol backbone with multiple ether linkages, which contribute to its unique properties. The presence of hydroxyl groups enhances its solubility in water and its potential as a surfactant or emulsifier in various applications. Its structure can be represented as follows:

C8H18O4\text{C}_8\text{H}_{18}\text{O}_4

The compound is notable for its potential applications in both biological and industrial contexts due to its functional groups.

  • Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride.
  • Substitution: Hydroxyl groups can participate in substitution reactions with halides or other electrophiles, leading to the formation of ethers or esters.

These reactions are facilitated under various conditions, including the presence of acidic or basic catalysts, elevated temperatures, and specific solvents.

3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol exhibits several biological activities, primarily due to its ability to interact with biological membranes and proteins. The hydroxyl groups enable the formation of hydrogen bonds, which can influence enzyme activity and receptor binding. Additionally, its polyether structure may enhance the solubility of hydrophobic drugs, potentially improving drug delivery systems.

The synthesis of 3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol typically involves the reaction of propylene oxide with an alcohol under basic conditions. This process is characterized by:

  • Nucleophilic Substitution: The hydroxyl group of the alcohol attacks the epoxide ring of propylene oxide.
  • Stepwise Addition: This reaction proceeds through a series of steps, gradually forming the polyether structure.

Alternative methods may involve the use of polyethylene glycol derivatives combined with propanol under controlled conditions to yield the desired compound.

This compound has diverse applications across various fields:

  • Pharmaceuticals: It is utilized in drug formulation as a solubilizing agent due to its hydrophilic properties.
  • Cosmetics: Its emulsifying properties make it suitable for use in creams and lotions.
  • Industrial: It serves as a surfactant in cleaning products and lubricants.

The versatility of 3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol makes it valuable in both research and commercial products.

Studies on 3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol often focus on its interactions with cellular components. Its ability to form hydrogen bonds allows it to modulate protein activity and influence biochemical pathways. Research indicates that it may enhance the efficacy of certain drugs by improving their bioavailability through better solubility and stability in aqueous environments.

Several compounds share structural similarities with 3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol, including:

Compound NameMolecular FormulaUnique Features
Propanol-PEG3-CH2OHC8H18O4Combines propanol with polyethylene glycol; used as a stabilizer
3-[2-(3-Hydroxypropoxy)propoxy]propan-1-olC9H20O4Contains additional propoxy groups; used in polymer synthesis
Tetrapropylene glycolC12H26O4A larger polyether compound; fewer hydroxyl groups

The uniqueness of 3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol lies in its specific chain length and the arrangement of hydroxyl groups, which significantly influence its reactivity and potential applications compared to these similar compounds.

XLogP3

-0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

178.12050905 g/mol

Monoisotopic Mass

178.12050905 g/mol

Heavy Atom Count

12

Dates

Modify: 2023-11-23

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